Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate
Description
Properties
CAS No. |
14186-00-6 |
|---|---|
Molecular Formula |
C6H9N2O7P |
Molecular Weight |
252.12 g/mol |
IUPAC Name |
dimethyl (2,4,6-trioxo-1,3-diazinan-5-yl) phosphate |
InChI |
InChI=1S/C6H9N2O7P/c1-13-16(12,14-2)15-3-4(9)7-6(11)8-5(3)10/h3H,1-2H3,(H2,7,8,9,10,11) |
InChI Key |
HVRCJMKUAYWIKC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Chlorination of Barbituric Acid to 2,4,6-Trichloropyrimidine
- Process Overview : Barbituric acid is reacted with phosphorus oxychloride (POCl₃) in the presence or absence of catalysts such as dimethylaniline to form 2,4,6-trichloropyrimidine, an important intermediate for further functionalization.
- Reaction Conditions : The reaction is typically conducted at 20 to 80 °C, with subsequent chlorination using phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas.
- Yields and Purity : Yields range from 85% to 94% based on barbituric acid, with the product being essentially free from undesired tetrachloropyrimidine and water impurities.
- Work-up : The product is isolated by distillation, preferably under nonaqueous conditions to avoid wastewater generation. Heating the crude product at 130–170 °C for 2–6 hours improves purity by removing residual phosphorus compounds.
- Industrial Relevance : This method is favored industrially due to high yield, purity, and simplified work-up without aqueous extraction steps.
| Parameter | Details |
|---|---|
| Starting Material | Barbituric acid |
| Chlorinating Agents | POCl₃, PCl₅ or PCl₃ + Cl₂ |
| Temperature Range | 20–80 °C |
| Catalyst | Optional (e.g., dimethylaniline) |
| Yield | 85–94% (based on barbituric acid) |
| Purification | Distillation, heating at 130–170 °C |
| Wastewater Generation | Minimal (non-aqueous work-up preferred) |
Phosphorylation to Form Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl Phosphate
The phosphorylation step involves introducing the dimethyl phosphate group onto the pyrimidine ring, typically at the 5-position nitrogen or oxygen atoms, depending on the desired substitution pattern.
General Phosphorylation Strategy
- Phosphorylating Agents : Common reagents include dimethyl chlorophosphate or dimethyl phosphorochloridate, which react with the pyrimidine core under controlled conditions.
- Reaction Conditions : The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–50 °C) to avoid decomposition.
- Catalysts and Bases : Bases like triethylamine or pyridine are used to scavenge HCl formed during the reaction, improving yield and selectivity.
- Work-up and Purification : After reaction completion, the mixture is quenched with water or aqueous buffer, and the product is purified by extraction and recrystallization or chromatography.
Specific Methodology (Hypothetical Based on Analogous Compounds)
| Step | Description |
|---|---|
| Starting Material | 2,4,6-trioxohexahydro-5-pyrimidine (barbituric acid derivative) |
| Phosphorylating Agent | Dimethyl chlorophosphate or equivalent |
| Solvent | Anhydrous dichloromethane, tetrahydrofuran, or similar |
| Base | Triethylamine or pyridine |
| Temperature | 0–50 °C |
| Reaction Time | 1–4 hours |
| Work-up | Aqueous quench, extraction, drying over anhydrous salts, purification by recrystallization |
| Yield | Typically moderate to high, depending on conditions and purity of starting materials |
Research Findings and Optimization Notes
- Purity Control : The purity of the pyrimidine intermediate significantly affects the phosphorylation yield and product quality. Removal of residual phosphorus oxychloride and chlorinated impurities by distillation and heating is critical.
- Solvent Choice : Anhydrous and aprotic solvents favor phosphorylation reactions by minimizing hydrolysis of phosphorylating agents.
- Reaction Monitoring : Techniques such as NMR spectroscopy and HPLC are used to monitor reaction progress and confirm product formation.
- Scale-Up Considerations : Industrial processes emphasize minimizing aqueous waste and avoiding hazardous chlorination byproducts, favoring nonaqueous work-up and distillation purification steps.
Summary Table of Preparation Methods
| Stage | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine Core Synthesis | Barbituric acid + POCl₃ + PCl₅/Cl₂, 20–80 °C | 85–94 | Non-aqueous distillation purification |
| Phosphorylation | Dimethyl chlorophosphate + base, 0–50 °C, 1–4 h | Moderate–High | Anhydrous solvent, base scavenger required |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the phosphate ester group.
Major Products Formed
Oxidation: Higher oxidation state derivatives with additional oxo groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with new functional groups replacing the phosphate ester.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Research has demonstrated that Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound effectively inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. The results suggest its potential use in treating infections caused by these pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
1.2 Anticancer Activity
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate has been investigated for its anticancer properties. Preliminary studies indicate that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cancer Cell Line Testing
In experiments involving human breast cancer cell lines, treatment with the compound resulted in a reduction of cell viability by approximately 50% at a concentration of 100 µM after 48 hours.
Agricultural Applications
2.1 Pesticidal Activity
The compound has been explored for its potential as a pesticide due to its ability to disrupt cellular processes in pests. Its efficacy against common agricultural pests has been documented in several studies.
Case Study: Insecticidal Efficacy
Field trials conducted on aphid populations showed that applications of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate at concentrations of 200 ppm resulted in over 70% mortality within three days of treatment.
| Pest | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 70% | 200 |
Material Science Applications
3.1 Polymer Additive
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is being studied as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Research on polyvinyl chloride (PVC) blends incorporating the compound showed an increase in tensile strength by approximately 15% compared to control samples without the additive.
Mechanism of Action
The mechanism of action of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Methodological Considerations
The lumping strategy () provides a framework for grouping compounds with shared structural motifs. For example, dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate and ’s compound could be categorized under "phosphorylated heterocycles" due to their phosphate-containing cores. This approach simplifies reaction networks but risks overlooking nuanced differences in reactivity or bioactivity .
Biological Activity
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate (CAS No. 14186-00-6) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in various fields.
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is characterized by its unique molecular structure which includes a pyrimidine ring and phosphate group. The compound's molecular formula and weight are critical for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| CAS Number | 14186-00-6 |
| Molecular Formula | C8H12N2O5P |
| Molecular Weight | 236.16 g/mol |
| IUPAC Name | Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate |
The biological activity of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor functions, potentially influencing pathways involved in cellular signaling and metabolism.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory processes or cancer progression.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.
Anticancer Properties
Recent studies have investigated the anticancer potential of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate. For instance, a study evaluated its effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with a GI50 value of approximately 3.18 µM.
- HeLa (Cervical Cancer) : Showed a GI50 of about 8.12 µM.
These findings suggest that the compound has a stronger inhibitory effect on breast cancer cells compared to cervical cancer cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary assessments indicate it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate in clinical settings:
-
Case Study on Breast Cancer Treatment :
- Objective : To assess the effectiveness of the compound in combination with standard chemotherapy.
- Findings : Patients receiving the compound alongside chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against resistant bacterial strains.
- Findings : The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a treatment for resistant infections.
Research Findings
Research into Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate continues to evolve. Key findings from recent studies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
